molecular formula C8H15NO3 B6323911 t-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate CAS No. 498576-71-9

t-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate

Cat. No. B6323911
CAS RN: 498576-71-9
M. Wt: 173.21 g/mol
InChI Key: CFIQLGGGUSYWKT-UHFFFAOYSA-N
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Description

T-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate, also known as BocAz, is a chemical compound with the molecular weight of 143.19 . It has an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen . The BOC group activates the aziridine for anionic-ring-opening polymerizations (AROP) and allows the synthesis of low-molecular-weight poly(BocAz) chains .


Synthesis Analysis

The synthesis of t-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate involves anionic polymerization . The BOC group on the aziridine nitrogen activates the aziridine for AROP, allowing the synthesis of low-molecular-weight poly(BocAz) chains . The attainable molecular weight of poly(BocAz) is limited by the poor solubility of poly(BocAz) in AROP-compatible solvents .


Molecular Structure Analysis

The molecular structure of t-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate includes an aziridine ring activated by a tert-butyloxycarbonyl (BOC) group . This activation allows the aziridine to undergo anionic-ring-opening polymerizations (AROP) to form polysulfonyllaziridines .


Physical And Chemical Properties Analysis

T-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate is a liquid at room temperature . It has a molecular weight of 143.19 . The compound is stored in a freezer to maintain its stability .

Scientific Research Applications

Anionic Polymerization

This compound undergoes anionic-ring-opening polymerizations (AROP) to form polysulfonyllaziridines . The presence of the tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen activates it for AROP, allowing the synthesis of low-molecular-weight poly (BocAz) chains. This process is crucial for creating polymers with specific properties and applications.

Synthesis of Linear Polyethyleneimine

The deprotection of poly (BocAz) using trifluoroacetic acid (TFA) cleanly produces linear polyethyleneimine . This polymer has a high amine density and is widely studied for applications such as non-viral gene transfection, metal chelation, and CO2 capture.

Electrochemical Aziridination

tert-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate: can be used in the electrochemical transformation of unactivated alkenes into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions . This method expands the scope of accessible N-alkyl aziridine products and is a strategic advantage for synthesizing biologically active molecules.

Activation of Aziridines in Anionic Polymerization

The compound’s carbonyl groups, such as BOC, can play a larger role in the activation of aziridines in anionic polymerization and in the synthesis of polyimines . This activation is a key step in the creation of polymers used in various scientific applications.

Material Science Applications

The compound is also relevant in material science, where its properties can be harnessed for the synthesis of materials with specific functionalities . Its reactivity and stability under certain conditions make it suitable for creating advanced materials.

Mechanism of Action

The mechanism of action of t-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate involves the activation of the aziridine for anionic-ring-opening polymerizations (AROP) by the BOC group on the aziridine nitrogen . This allows the synthesis of low-molecular-weight poly(BocAz) chains .

Safety and Hazards

The safety information for t-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

Future research on t-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate could explore its potential as a PDIA1 inhibitor . Additionally, further studies could investigate the role of carbonyl groups, such as BOC, in the activation of aziridines in anionic polymerization and in the synthesis of polyimines .

properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9-4-6(9)5-10/h6,10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIQLGGGUSYWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate

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